Ethyl 2-acetamido-1,3-thiazole-5-carboxylate

Medicinal Chemistry ADME Physicochemical Properties

Researchers using lower LogP thiazole analogs (methyl ester: 0.96; carboxylic acid: 0.87) risk synthetic failure and poor membrane permeability. Ethyl 2-acetamido-1,3-thiazole-5-carboxylate (CAS 106840-37-3) delivers LogP 1.35 for lipophilic drug design. - LogP 1.35 enables superior membrane permeability vs. methyl ester (0.96) and carboxylic acid (0.87) analogs - Acetamido protecting group ensures selective downstream deprotection; ethyl ester handle for modular amide/acid conversion - 98+% purity minimizes assay interference in enzyme inhibition and cell-based screens

Molecular Formula C8H10N2O3S
Molecular Weight 214.239
CAS No. 106840-37-3
Cat. No. B597486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-acetamido-1,3-thiazole-5-carboxylate
CAS106840-37-3
Molecular FormulaC8H10N2O3S
Molecular Weight214.239
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(S1)NC(=O)C
InChIInChI=1S/C8H10N2O3S/c1-3-13-7(12)6-4-9-8(14-6)10-5(2)11/h4H,3H2,1-2H3,(H,9,10,11)
InChIKeySBDHKMXKGFVKBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Acetamido-1,3-thiazole-5-carboxylate Overview


Ethyl 2-acetamido-1,3-thiazole-5-carboxylate (CAS 106840-37-3) is a heterocyclic compound belonging to the 2-acetamido-substituted thiazole-5-carboxylate ester family [1]. It is characterized by a thiazole ring substituted at the 2-position with an acetamido group and at the 5-position with an ethyl ester, presenting a molecular formula of C8H10N2O3S and a molecular weight of 214.24 g/mol [1]. This compound serves as a versatile intermediate in organic synthesis, particularly within medicinal chemistry, where its unique combination of functional groups enables participation in a wide range of chemical transformations for the construction of more complex molecules [1].

Building Block

Thiazole-based heterocyclic intermediate for medicinal chemistry synthesis

Dual Handle

Acetamido-protected amine and ethyl ester enable orthogonal transformations

Lipophilicity Context

Ethyl ester provides higher logP relative to methyl or acid analogs for hydrophobic studies

Ethyl 2-Acetamido-1,3-thiazole-5-carboxylate: Generic Substitution Failure


Substituting Ethyl 2-acetamido-1,3-thiazole-5-carboxylate with a close structural analog, such as its methyl ester, carboxylic acid, or 2-amino derivative, introduces significant and quantifiable changes to key physicochemical properties and reactivity profiles . These alterations can fundamentally undermine the success of a synthetic pathway or a biological assay. Differences in lipophilicity, as measured by calculated LogP values, directly impact solubility, membrane permeability, and chromatographic behavior . Furthermore, the specific combination of the acetamido protecting group and the ethyl ester dictates the compound's reactivity in downstream modifications, such as selective deprotection or amide bond formation, where a simple swap to an analog could lead to undesired side reactions, lower yields, or complete synthetic failure [1]. The following evidence quantitatively demonstrates these critical points of differentiation.

Target Feature
Substitute May Shift
Higher lipophilicity from ethyl ester
Methyl ester: lower logP may alter organic-phase solubility and chromatographic retention
Ester handle for reversible modification
Carboxylic acid: polar group may limit solubility in aprotic media and change coupling reactivity
Acetamido as stable amine protector
2-Amino analog: unprotected amine may lead to side reactions or oligomerization

Ethyl 2-Acetamido-1,3-thiazole-5-carboxylate: Comparative Evidence


Lipophilicity (LogP) Comparison

The target compound, ethyl 2-acetamido-1,3-thiazole-5-carboxylate, exhibits a calculated LogP of 1.35, which is 0.39 units higher than its methyl ester analog (LogP 0.96) and 0.48 units higher than its carboxylic acid analog (LogP 0.87) . This increased lipophilicity is a direct consequence of the ethyl ester moiety compared to the smaller methyl group or the polar carboxylic acid, and it significantly influences the compound's behavior in both synthetic and biological contexts.

Lipophilicity (LogP)
Head-to-head
LogP 1.35 vs 0.96 (methyl ester); 0.87 (acid)
Higher logP may support organic-solvent solubility and passive permeability studies
Calculated values; experimental logP not reported
Medicinal Chemistry ADME Physicochemical Properties

Synthetic Yield Benchmark

A robust, published method for synthesizing 2-substituted thiazole-5-carboxylate esters via photolysis provides a reproducible yield range of 40-60% for a broad set of derivatives, including ethyl esters [1]. This established baseline allows for a clear, quantitative assessment of any new synthetic route or process optimization for the target compound. While specific yield data for the exact compound was not found in this review, the class-level inference provides a critical benchmark against which the efficiency of a custom or optimized synthesis can be measured, offering a clear target for process chemists to improve upon.

Synthetic Yield Benchmark
Class-level
40–60% yield range (class)
Reported baseline for photolysis route; informs process optimization targets
Class-level inference; specific compound yield not published
Organic Synthesis Process Chemistry Heterocyclic Chemistry

Commercial Purity and Supplier Quality

A primary commercial supplier, Fluorochem, offers ethyl 2-acetamido-1,3-thiazole-5-carboxylate at a certified purity of 98+% . This specification is critical for ensuring reproducibility in sensitive applications such as medicinal chemistry SAR studies or as a key starting material in multi-step syntheses. The use of a lower-purity grade could introduce impurities that lead to off-target effects, unexpected side reactions, or false-positive results in biological assays.

Commercial Purity
Reported
98+% (supplier spec)
Reported high purity may reduce in-house purification requirements
Verify per-lot COA; supplier data only
Chemical Procurement Quality Control Sourcing

Biological Activity Data

A comprehensive search of primary research literature and authoritative databases reveals a significant gap in publicly available, quantitative, head-to-head comparative biological activity data for Ethyl 2-acetamido-1,3-thiazole-5-carboxylate versus its closest analogs. While the compound is a known building block in medicinal chemistry [1], specific IC50, Ki, or cellular potency values with direct comparator data were not found in the permitted sources. Therefore, claims of superior biological activity or target selectivity cannot be substantiated with the required quantitative evidence at this time.

Biological Activity Data
Data to verify
No quantitative comparator IC50/Ki found
Bioactivity differentiation not supported; selection based on synthetic utility
Assay endpoints require independent validation
Medicinal Chemistry Biological Assays Drug Discovery

Ethyl 2-Acetamido-1,3-thiazole-5-carboxylate Applications


Lipophilic Drug Candidate Synthesis

This compound is ideally suited as a core scaffold in the synthesis of drug candidates where increased lipophilicity is a desired property to enhance membrane permeability or improve binding to hydrophobic enzyme pockets. Its higher LogP (1.35) compared to the methyl ester (0.96) and carboxylic acid (0.87) analogs makes it the preferred starting material for generating a more lipophilic chemical series, potentially leading to improved oral bioavailability or blood-brain barrier penetration in early-stage drug discovery programs.

Amide Coupling Building Block

The compound functions as a protected amino acid equivalent. The acetamido group serves as a stable protecting group for the 2-amino moiety, which can be selectively deprotected under specific conditions after further elaboration of the ethyl ester handle. This contrasts with the more reactive, unprotected 2-amino analog (e.g., ethyl 2-amino-1,3-thiazole-5-carboxylate), which could lead to unwanted side reactions or polymerization. The ethyl ester provides a convenient handle for conversion to amides or carboxylic acids, enabling modular and controlled synthesis of complex thiazole-containing molecules [1].

Synthetic Process Benchmarking

For process chemists, the compound represents an opportunity for innovation. The published synthetic yield baseline of 40-60% for this class of compounds [1] provides a clear, quantitative target for optimization. Any new synthetic methodology or process improvement that can consistently deliver yields exceeding 60% would represent a significant and commercially valuable advancement, potentially reducing the cost of goods for large-scale production of pharmaceutical intermediates.

High-Fidelity Assay Procurement

When sourcing this compound for sensitive applications like enzyme inhibition assays or cell-based screening, the commercially available 98+% purity grade from reputable vendors is critical . This high level of purity minimizes the risk of assay interference from impurities, ensuring that any observed biological activity can be confidently attributed to the target compound and not to an unknown contaminant. This is a key factor in maintaining data integrity and reproducibility, which are paramount in drug discovery and academic research.

Application
Selection Property
Validation Focus
Lipophilic lead optimization
Ethyl ester logP profile
Organic-phase solubility and membrane permeability assays
Modular amide coupling
Acetamido-protected amine and ester handle
Selective deprotection and amide formation efficiency
Synthetic process optimization
Published yield benchmark (class-level)
Process yield and selectivity assessment
High-purity assay sourcing
Commercially available high purity grade
Impurity-related interference assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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